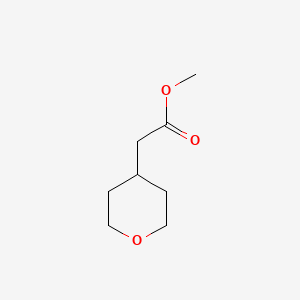

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be achieved through the reaction of methyl acetate with tetrahydropyran . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Aplicaciones Científicas De Investigación

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active components, which then interact with biological targets to exert their effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Ethyl 2-(tetrahydro-2H-pyran-4-YL)acetate: Similar in structure but with an ethyl group instead of a methyl group.

4-Isobutyldihydro-2H-pyran-2,6(3H)-dione: Another compound with a tetrahydropyran ring but different functional groups.

Uniqueness: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific synthetic applications and research contexts .

Actividad Biológica

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 158.2 g/mol, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, which is known for its role in various biological activities. The functional groups present in this compound contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 156002-64-1 |

| Purity | ≥ 97% |

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

- Cholinesterase Inhibition : Similar compounds have shown inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies have indicated that derivatives of tetrahydropyran compounds can possess antimicrobial properties, making them candidates for antibiotic development.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Toxicological Profile

The compound has been evaluated for its toxicological effects:

- Acute Toxicity : Studies have shown that this compound exhibits low acute oral and dermal toxicity in animal models .

- Skin Sensitization : In vitro assays indicate potential for skin sensitization, with positive responses observed in tests measuring dendritic cell activation .

- Repeated Dose Toxicity : A study involving repeated doses in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg/day for males and 300 mg/kg/day for females, primarily due to transient ataxia observed at high doses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family:

- Inhibition Studies : Research on related tetrahydropyran derivatives has shown varying degrees of AChE inhibition, indicating that structural modifications can significantly influence biological activity .

- Antimicrobial Testing : Compounds similar to this compound have been tested against various bacterial strains, demonstrating promising antimicrobial properties that warrant further investigation .

- Cytotoxic Assays : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Propiedades

IUPAC Name |

methyl 2-(oxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRATSFTMXYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674419 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156002-64-1 | |

| Record name | Methyl (oxan-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.